molecular formula C10H16O2 B13275053 4-Cyclobutyloxane-4-carbaldehyde

4-Cyclobutyloxane-4-carbaldehyde

Cat. No.: B13275053
M. Wt: 168.23 g/mol
InChI Key: DUPICQXJFLLARI-UHFFFAOYSA-N
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Description

4-Cyclobutyloxane-4-carbaldehyde is an organic compound with the molecular formula C10H16O2. It is a cyclic aldehyde, characterized by a four-membered oxane ring with an aldehyde functional group attached. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyloxane-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Vilsmeier-Haack reaction is a versatile method for synthesizing aldehydes, including this compound . This reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyloxane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form primary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: 4-Cyclobutyloxane-4-carboxylic acid.

    Reduction: 4-Cyclobutyloxane-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclobutyloxane-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutyloxane-4-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

4-Cyclobutyloxane-4-carbaldehyde can be compared with other cyclic aldehydes and oxane derivatives:

These comparisons highlight the unique properties of this compound, such as its specific ring size and the presence of an oxane ring, which influence its reactivity and applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-cyclobutyloxane-4-carbaldehyde

InChI

InChI=1S/C10H16O2/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h8-9H,1-7H2

InChI Key

DUPICQXJFLLARI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCOCC2)C=O

Origin of Product

United States

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